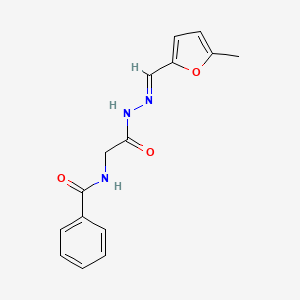![molecular formula C18H20F3N3O2S B2865274 (1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2310205-70-8](/img/structure/B2865274.png)
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrazole ring, a trifluoromethyl group, a benzyl group, and an azabicyclo[3.2.1]octane ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the trifluoromethyl group, and the azabicyclo[3.2.1]octane ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties like solubility and stability .Scientific Research Applications
Synthesis and Catalytic Applications
Catalytic Synthesis Enhancements
Research has shown that compounds with diazabicyclo[2.2.2]octane structures serve as efficient catalysts in the synthesis of various derivatives, including pyrazolo[1,2-a][1,2,4]triazole-1,3-diones, under specific conditions like ultrasound acceleration. This illustrates the role of bicyclic compounds in enhancing reaction rates and yields in organic synthesis (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Green Chemistry
The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media highlights the push towards environmentally friendly catalysis methods. This approach not only simplifies the workup procedure but also minimizes the environmental footprint by using water or aqueous ethanol as solvents (Tahmassebi, Bryson, & Binz, 2011).
Chemical Properties and Interactions
Structural Analysis and Metal Ligand Interaction
Studies on adducts of rhodium(II) tetraacetate with nitrogenous organic ligands, including 1-azabicyclo[2.2.2]octane, have utilized NMR spectroscopy to elucidate the nature of metal-ligand interactions. These findings have implications for understanding the structural and electronic properties of similar bicyclic compounds when interacting with metals (Jaźwiński & Kamieński, 2007).
Novel Applications and Material Science
Material Synthesis
Research into the synthesis of polysaccharides demonstrates the versatility of bicyclic frameworks, such as the preparation of synthetic polysaccharides via cationic ring-opening polymerization. This showcases the potential of such compounds in material science for creating new polymers with specific properties (Okada, Sumitomo, & Ogasawara, 1982).
properties
IUPAC Name |
3-pyrazol-1-yl-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-4-1-3-13(9-14)12-27(25,26)24-15-5-6-16(24)11-17(10-15)23-8-2-7-22-23/h1-4,7-9,15-17H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXDRPSSRNYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
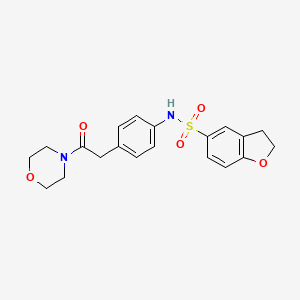
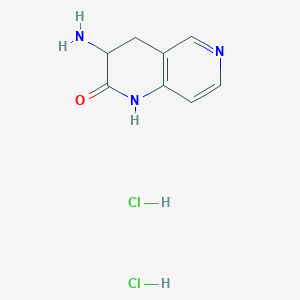
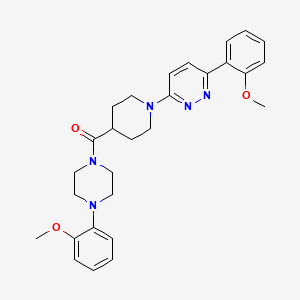
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

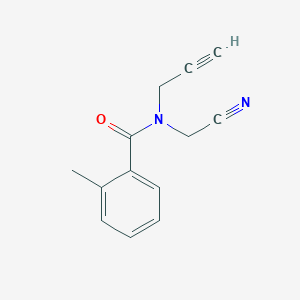
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)
